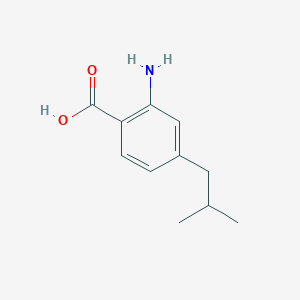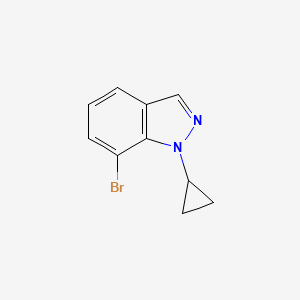
Methyl 4-bromo-2-(bromomethyl)-5-fluorobenzoate
概要
説明
Methyl 4-bromo-2-(bromomethyl)-5-fluorobenzoate is an organic compound with the molecular formula C9H7Br2FO2 It is a derivative of benzoic acid, featuring bromine, fluorine, and methyl ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-(bromomethyl)-5-fluorobenzoate typically involves multi-step organic reactions. One common method starts with the bromination of methyl 4-fluorobenzoate to introduce the bromine atoms at the desired positions. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The bromomethyl group can be introduced through a halomethylation reaction using formaldehyde and hydrobromic acid (HBr) under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
Methyl 4-bromo-2-(bromomethyl)-5-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding methyl 4-bromo-2-(methyl)-5-fluorobenzoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of methyl 4-bromo-2-(methyl)-5-fluorobenzoate.
Oxidation: Formation of 4-bromo-2-(carboxymethyl)-5-fluorobenzoic acid.
科学的研究の応用
Methyl 4-bromo-2-(bromomethyl)-5-fluorobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of polymers and other materials with specific properties.
Biological Studies: Employed in the study of biochemical pathways and molecular interactions due to its unique functional groups.
作用機序
The mechanism of action of Methyl 4-bromo-2-(bromomethyl)-5-fluorobenzoate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions.
類似化合物との比較
Similar Compounds
Methyl 4-bromo-2-methoxybenzoate: Similar structure but with a methoxy group instead of a fluorine atom.
Methyl 4-(bromomethyl)benzoate: Lacks the fluorine atom and has only one bromine atom.
Methyl 4-bromo-3-methylbenzoate: Contains a methyl group instead of a bromomethyl group.
Uniqueness
Methyl 4-bromo-2-(bromomethyl)-5-fluorobenzoate is unique due to the combination of bromine, fluorine, and bromomethyl groups on the benzoate structure. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
特性
IUPAC Name |
methyl 4-bromo-2-(bromomethyl)-5-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2FO2/c1-14-9(13)6-3-8(12)7(11)2-5(6)4-10/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHSXWWSNRLBDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1CBr)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-{[tert-Butyl(diphenyl)silyl]oxy}undecan-1-ol](/img/structure/B8177498.png)
![ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]cyclohexanecarboxylate](/img/structure/B8177511.png)











